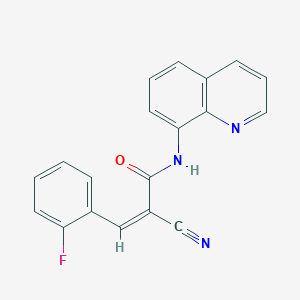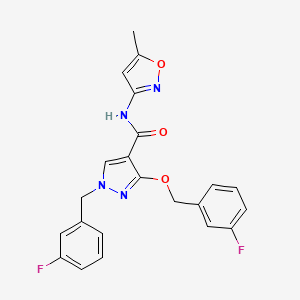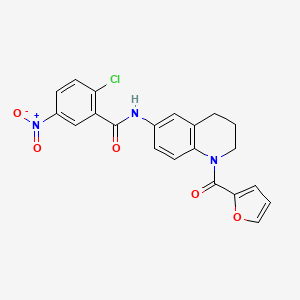![molecular formula C20H25N3O3 B2703465 N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide CAS No. 2201389-00-4](/img/structure/B2703465.png)
N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide is a complex organic compound with the molecular formula C20H25N3O3. This compound is notable for its unique spirocyclic structure, which includes a diazaspirodecane core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide typically involves multiple steps. One common approach starts with the preparation of the diazaspirodecane core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of RIPK1 kinase activity. This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death associated with inflammation. By preventing necroptosis, the compound shows promise in reducing inflammation and potentially treating related diseases .
Comparación Con Compuestos Similares
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with kinase inhibitory activity.
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Shares the diazaspirodecane core but differs in functional groups.
Uniqueness
N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups and its potent inhibitory activity against RIPK1. This makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[[4-(2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-17(24)21-14-15-4-6-16(7-5-15)18(25)23-12-9-20(10-13-23)8-11-22(2)19(20)26/h3-7H,1,8-14H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAXGIUJUDYFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CCN(CC2)C(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
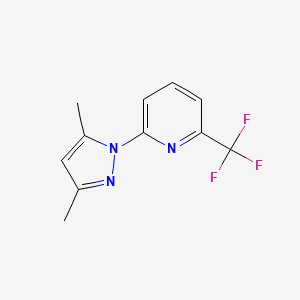
![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2703386.png)
![ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2703387.png)
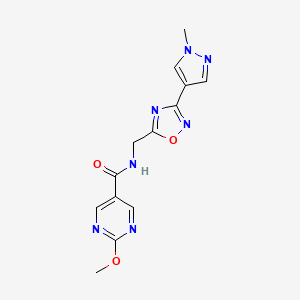
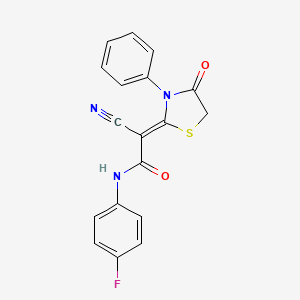
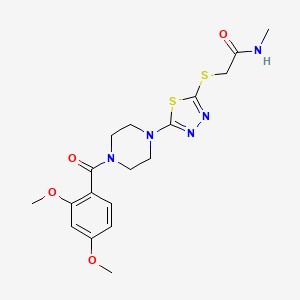
![2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2703394.png)
![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)
![2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2703400.png)
